molecular formula C14H15NO5 B11847078 2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11847078
M. Wt: 277.27 g/mol
InChI Key: PRFXHRPMOPJUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and methyl groups, as well as an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Methoxy and Methyl Groups: The quinoline core is then subjected to methylation and methoxylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the methoxy and acetic acid groups, resulting in different chemical properties and biological activities.

    5,8-Dimethoxyquinoline: Lacks the acetic acid group, which may affect its solubility and reactivity.

    Quinoline-4-carboxylic acid: Lacks the methoxy and methyl groups, leading to different chemical behavior.

Uniqueness

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C14H15NO5/c1-8-6-9(16)13-10(19-2)4-5-11(20-3)14(13)15(8)7-12(17)18/h4-6H,7H2,1-3H3,(H,17,18)

InChI Key

PRFXHRPMOPJUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)O)OC)OC

Origin of Product

United States

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